1'-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-[2-(Trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran core fused with a piperidine ring. The 1'-position of the piperidine moiety is substituted with a 2-(trifluoromethyl)benzoyl group.
Properties
IUPAC Name |
1'-[2-(trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c21-20(22,23)16-9-4-1-6-13(16)17(25)24-11-5-10-19(12-24)15-8-3-2-7-14(15)18(26)27-19/h1-4,6-9H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRMQYSAHAPNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by their spirocyclic fusion. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is often used to form the carbon-carbon bonds necessary for constructing the benzofuran ring.
Radical trifluoromethylation: This step introduces the trifluoromethyl group, which is crucial for the compound’s unique properties.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzofuran or piperidine rings.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
The compound 1'-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. Its unique structural features contribute to its potential applications in pharmaceuticals and other industrial sectors.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecule, which can lead to improved efficacy against various cancer cell lines. For example, studies have shown that such compounds can inhibit cell growth and induce apoptosis in non-small cell lung cancer (NSCLC) models, particularly those resistant to first-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) .
Antimicrobial Properties
The benzofuran moiety in this compound has been linked to antimicrobial activities. Research has demonstrated that derivatives of benzofuran exhibit inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
Recent studies have indicated that spiro compounds, including those similar to This compound , may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease research .
Material Science
The unique chemical structure of This compound lends itself to applications in material science, particularly in the development of polymers and coatings. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of materials .
Photochemical Applications
This compound may also find utility in photochemical applications due to its ability to absorb light and undergo photochemical reactions. Such properties are valuable in creating photoresponsive materials for sensors and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1’-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also contribute to its stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s key structural analogs differ in the acyl group at the 1'-position of the piperidine ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 1'-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a novel benzofuran derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 345.30 g/mol
- Key Functional Groups : Trifluoromethyl group, benzoyl moiety, spiro-piperidine structure.
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a multi-targeted kinase inhibitor (MT-TKI). It has shown significant inhibition against various tyrosine kinases, which are crucial in cancer signaling pathways.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. This effect is likely mediated through the inhibition of key survival pathways.
Table 1: Inhibition Profile Against Kinases
| Kinase Target | % Inhibition at 20 μM |
|---|---|
| c-MET | 85% |
| EGFR | 75% |
| PDGFR | 70% |
| VEGFR | 68% |
| SRC | 50% |
*Data derived from biochemical evaluations of the compound against a panel of kinases .
Efficacy in Cell Lines
In vitro studies have demonstrated that this compound effectively inhibits cell growth in various cancer cell lines:
- NSCLC : Induces significant cell growth inhibition and restores sensitivity to EGFR-targeted therapies.
- Breast Cancer : Exhibits cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.
Case Studies
- NSCLC Model : In a xenograft model of NSCLC, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the restoration of sensitivity to gefitinib in resistant cell lines, suggesting a potential role as a combination therapy agent .
- Breast Cancer Study : A study involving MCF-7 cells showed that the compound could induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group appears to enhance the inhibitory potency against kinases, while modifications to the benzoyl moiety can significantly impact biological activity. Compounds with varied substitutions on the benzofuran ring have been synthesized to optimize efficacy and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increased potency |
| Alteration of benzoyl moiety | Variable effects |
| Piperidine ring modifications | Enhanced selectivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 1'-[2-(trifluoromethyl)benzoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of spiro piperidine derivatives often involves acylation of a preformed spiro-piperidine core. For example, benzoyl groups can be introduced via nucleophilic acyl substitution using activated esters or acid chlorides under inert conditions. Evidence from analogous spiro compounds suggests using anhydrous solvents (e.g., DCM or THF) and catalytic bases like triethylamine to improve yields . Optimization may require temperature control (0–25°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity can be verified by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and trifluoromethyl (C-F) vibrations (~1100–1200 cm⁻¹) .
- GC-MS/HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the spiro architecture .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and carbonyl carbons (δ ~170 ppm). ¹⁹F NMR can resolve trifluoromethyl signals (δ -60 to -70 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in antibacterial assays?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., pH, temperature), or compound purity. To address this:
- Standardize protocols : Use CLSI/MIC guidelines for antibacterial testing .
- Control for stereochemistry : Chiral HPLC or X-ray crystallography can confirm enantiomeric purity, as minor isomers may exhibit differing activity .
- Validate via dose-response curves : Compare IC₅₀ values across replicates to assess reproducibility .
Q. What experimental designs are suitable for studying the environmental fate of this compound, given its trifluoromethyl group?
- Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions. Monitor degradation via LC-MS.
- Phase 2 (Ecotoxicology) : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (OECD 202/203 guidelines).
- Phase 3 (Field) : Deploy passive samplers in water/soil to measure bioaccumulation potential .
Q. How can theoretical frameworks guide the exploration of this compound’s mechanism of action in neurological targets?
- Methodological Answer : Link molecular docking (e.g., AutoDock Vina) to hypotheses about spiro-piperidine interactions with CNS receptors (e.g., sigma-1 or NMDA).
- Step 1 : Generate 3D conformers (DFT-optimized) and dock into receptor crystal structures (PDB).
- Step 2 : Validate predictions via electrophysiology (patch-clamp) or radioligand displacement assays .
Q. What strategies mitigate challenges in resolving the compound’s crystal structure due to its spirocyclic and trifluoromethyl motifs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
